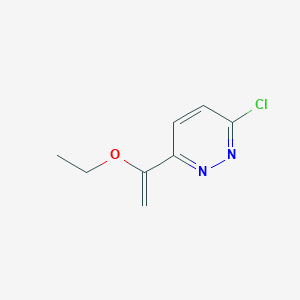

3-Chloro-6-(1-ethoxyvinyl)pyridazine

Description

BenchChem offers high-quality 3-Chloro-6-(1-ethoxyvinyl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(1-ethoxyvinyl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-(1-ethoxyethenyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-5-8(9)11-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIMNZWLBCNVQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-6-(1-ethoxyvinyl)pyridazine chemical properties

An In-Depth Technical Guide to 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Properties, Reactivity, and Applications in Synthetic Chemistry

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, characterized by an electron-deficient nature, make it a versatile building block for the synthesis of a wide array of functionalized molecules.[3] Among the diverse range of pyridazine derivatives, 3-Chloro-6-(1-ethoxyvinyl)pyridazine has emerged as a particularly valuable intermediate. Its bifunctional nature, featuring a reactive chlorine atom amenable to cross-coupling reactions and an ethoxyvinyl group that serves as a masked acetyl moiety, provides synthetic chemists with a powerful tool for molecular elaboration.

This technical guide offers a comprehensive overview of the chemical properties, reactivity, and synthetic utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a stable, yet reactive, organic compound typically supplied as a solid with a purity of around 95%, often stabilized with TBC (tert-butylcatechol).[4] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 479628-47-2 | [4][5][6] |

| Molecular Formula | C₈H₉ClN₂O | [4][5] |

| Molecular Weight | 184.62 g/mol | [4][5] |

| Boiling Point (Predicted) | 334.1 ± 32.0 °C | [6] |

| Density (Predicted) | 1.179 ± 0.06 g/cm³ | [6] |

| pKa (Predicted) | 1.50 ± 0.10 | [6] |

| SMILES | CCOC(=C)C1=NN=C(C=C1)Cl | [5] |

| InChI Key | Not available in search results |

Synthesis and Reactivity Profile

The strategic value of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its distinct reactive sites, which can be addressed selectively to build molecular complexity.

Synthesis

The most common laboratory-scale synthesis of this compound involves a Stille cross-coupling reaction. This method leverages the reaction between a dihalopyridazine and an organotin reagent.

Synthetic Pathway: The primary route involves the coupling of 3,6-Dichloropyridazine with Tributyl(1-ethoxyvinyl)tin, typically catalyzed by a palladium complex.

Caption: Stille coupling synthesis of the target compound.

Reactivity Analysis

The molecule possesses two primary centers for reactivity: the C-Cl bond at the 3-position and the ethoxyvinyl group at the 6-position.

1. Reactions at the C-Cl Bond: Cross-Coupling

The chlorine atom on the electron-deficient pyridazine ring is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl substituents. The Suzuki-Miyaura coupling is a particularly powerful and widely used transformation for this purpose.[7][8][9]

Expert Insight: The C-Cl bond on a pyridazine ring is less reactive than a corresponding C-Br or C-I bond.[10] Therefore, successful Suzuki coupling often requires more sophisticated catalytic systems. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are essential.[10] These ligands facilitate the challenging oxidative addition step of the palladium catalyst to the C-Cl bond, which is often the rate-limiting step of the catalytic cycle.[10] A relatively strong base, such as cesium carbonate or potassium phosphate, is also crucial for activating the boronic acid partner for efficient transmetalation.[10]

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure based on established methods for similar chloro-heterocycles.[7][10]

-

Inert Atmosphere Setup: In a glovebox or under a stream of argon, add 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and cesium carbonate (2.0 equiv) to an oven-dried reaction vial.

-

Catalyst Addition: Add the palladium catalyst, such as Pd₂(dba)₃ (1.5 mol%), and the phosphine ligand, such as XPhos (3 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane to the vial.

-

Reaction: Seal the vial and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

2. Reactions of the Ethoxyvinyl Group: Hydrolysis

The ethoxyvinyl group is a stable and convenient synthon for an acetyl group. Under acidic aqueous conditions, it readily undergoes hydrolysis to yield the corresponding ketone, 3-chloro-6-acetylpyridazine. This transformation unlocks a different set of synthetic possibilities, as the resulting ketone can be further modified through reactions such as aldol condensations, reductions, or reductive aminations.

Caption: Hydrolysis of the ethoxyvinyl group.

Application in Drug Discovery

Pyridazine derivatives are prevalent in a variety of medicinal agents, acting as antihypertensives, anticancer agents, and antibacterials.[1][11][12] The utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in its capacity to serve as a versatile scaffold for generating libraries of novel compounds for biological screening.

The typical workflow involves an initial cross-coupling reaction at the chloro position to introduce diversity, followed by modification of the acetyl group (unmasked from the ethoxyvinyl moiety) to explore different pharmacophores. This dual-handle approach is highly efficient in navigating chemical space to identify lead compounds.

Caption: Use as a scaffold in discovery chemistry.

Analytical Characterization

The identity and purity of 3-Chloro-6-(1-ethoxyvinyl)pyridazine are typically confirmed using a combination of spectroscopic and chromatographic methods.[13][14][15]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), vinyl protons (two singlets or doublets), and pyridazine ring protons (two doublets). |

| ¹³C NMR | Resonances for the pyridazine ring carbons (with the carbon bearing the chlorine shifted downfield), the vinyl carbons, and the ethoxy carbons. |

| Mass Spec (MS) | A molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of M⁺, confirming the presence of a single chlorine atom. |

| Infrared (IR) | Characteristic C=C stretching vibrations for the vinyl group and aromatic ring, C-O stretching for the ether linkage, and C-Cl stretching. |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential.

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

-

Precautionary Statements: Recommended precautions include avoiding inhalation of dust/fumes (P261), avoiding contact with skin and eyes (P262), and using personal protective equipment such as gloves and safety glasses (P280).[5]

-

Storage: For optimal stability, 3-Chloro-6-(1-ethoxyvinyl)pyridazine should be stored in an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5][6]

Conclusion

3-Chloro-6-(1-ethoxyvinyl)pyridazine is a high-value synthetic intermediate that offers a robust platform for the synthesis of complex substituted pyridazines. Its well-defined reactive sites allow for sequential, controlled modifications, making it an ideal scaffold for building compound libraries in drug discovery and a versatile building block for targeted organic synthesis. A thorough understanding of its reactivity, particularly the nuances of activating its C-Cl bond for cross-coupling, is key to leveraging its full synthetic potential.

References

-

Lead Sciences. 3-Chloro-6-(1-ethoxyvinyl)pyridazine. [Link]

-

University of Sheffield. Pyridazine. [Link]

-

MDPI. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. [Link]

-

National Center for Biotechnology Information. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Center for Biotechnology Information. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

-

MDPI. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

-

MDPI. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. [Link]

-

MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [Link]

-

National Center for Biotechnology Information. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine. [Link]

-

National Center for Biotechnology Information. 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. [Link]

-

Science of Synthesis. Product Class 8: Pyridazines. [Link]

-

Liberty University. SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. [Link]

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]

- 5. achmem.com [achmem.com]

- 6. 3-chloro-6-(1-ethoxyethenyl)Pyridazine | 479628-47-2 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No. 479628-47-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-6-(1-ethoxyvinyl)pyridazine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While direct literature on this specific molecule is sparse, this document, written from the perspective of a Senior Application Scientist, extrapolates from the well-established chemistry of related pyridazine derivatives to present its physicochemical properties, plausible synthetic routes, expected reactivity, and potential applications as a versatile building block in drug discovery. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key transformations.

Introduction: The Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and ability to engage in various biological interactions.[1][2] As a six-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyridazine ring system is electron-deficient, which influences its reactivity and imparts specific physicochemical characteristics to molecules containing it.[3] These properties, including hydrogen bonding capacity and dipole moment, make pyridazine derivatives attractive candidates for modulating the activity of diverse biological targets.[4]

3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No. 479628-47-2) emerges as a particularly interesting, yet underexplored, building block. Its structure combines the reactive chloropyridazine core, amenable to a wide range of cross-coupling reactions, with a vinyl ether moiety that can serve as a masked ketone or a participant in cycloaddition and other transformations. This dual functionality makes it a high-potential intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Data

A summary of the key physicochemical properties for 3-Chloro-6-(1-ethoxyvinyl)pyridazine is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 479628-47-2 | [5] |

| Molecular Formula | C₈H₉ClN₂O | [5] |

| Molecular Weight | 184.62 g/mol | [5] |

| Appearance | Not specified (likely an oil or low-melting solid) | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [5] |

| Purity | Typically >95% (may contain stabilizers like TBC) | [5] |

| SMILES | CCOC(=C)C1=NN=C(C=C1)Cl | - |

Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine: Plausible Synthetic Strategies

Strategy 1: Stille Cross-Coupling

The Stille reaction is a powerful and versatile method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organostannane with an organic halide.[6][7] This approach is particularly well-suited for the synthesis of the target molecule.

3.1.1. Retrosynthetic Analysis and Rationale

The target molecule can be disconnected at the C-C bond between the pyridazine ring and the vinyl group, suggesting a Stille coupling between a chloropyridazine electrophile and a vinylstannane nucleophile. 3,6-Dichloropyridazine is a commercially available and inexpensive starting material. The required (1-ethoxyvinyl)tributylstannane is also accessible.

Caption: Retrosynthesis via Stille Coupling.

3.1.2. Experimental Protocol: Stille Coupling

This protocol is adapted from standard Stille coupling procedures for heteroaryl chlorides.[8]

-

Reaction Setup: To a flame-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous, degassed toluene.

-

Reagent Addition: Add (1-ethoxyvinyl)tributylstannane (1.1 eq) to the reaction mixture under an inert atmosphere (Argon or Nitrogen).

-

Reaction Conditions: Heat the mixture to 90-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

Strategy 2: Wittig-Type Olefination

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are cornerstone methods for the synthesis of alkenes from carbonyl compounds.[9][10][11][12]

3.2.1. Retrosynthetic Analysis and Rationale

This pathway involves the olefination of a ketone precursor, 3-chloro-6-acetylpyridazine. This precursor can be synthesized from 3-amino-6-chloropyridazine, which is accessible from 3,6-dichloropyridazine.[13][14]

Caption: Retrosynthesis via Wittig Reaction.

3.2.2. Experimental Protocol: Wittig-Type Olefination

This protocol is based on standard procedures for the synthesis of vinyl ethers via the Wittig reaction.[15]

-

Ylide Generation: Suspend methoxymethyltriphenylphosphonium chloride (1.2 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium or sodium hexamethyldisilazide (1.1 eq) dropwise. Stir for 1 hour at 0 °C to generate the ylide.

-

Carbonyl Addition: Add a solution of 3-chloro-6-acetylpyridazine (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the product.

Reactivity and Synthetic Utility

The synthetic utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in the orthogonal reactivity of its two key functional groups.

The Chloropyridazine Moiety: A Gateway for Cross-Coupling

The chlorine atom on the electron-deficient pyridazine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at this position.

4.1.1. Suzuki-Miyaura Coupling

This reaction allows for the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. The resulting biaryl pyridazines are common motifs in pharmacologically active molecules.

Caption: Suzuki-Miyaura Coupling Workflow.

4.1.2. Buchwald-Hartwig Amination

This reaction facilitates the formation of C-N bonds, providing access to a variety of substituted aminopyridazines, which are prevalent in kinase inhibitors and other drug candidates.

Caption: Buchwald-Hartwig Amination Workflow.

The Vinyl Ether Moiety: A Masked Carbonyl and Dienophile

The 1-ethoxyvinyl group offers its own set of synthetic transformations.

4.2.1. Hydrolysis to Acetylpyridazine

Under acidic conditions, the vinyl ether can be readily hydrolyzed to reveal the corresponding methyl ketone, 3-substituted-6-acetylpyridazine. This transformation is useful for late-stage functionalization of the ketone.

4.2.2. Cycloaddition Reactions

The electron-rich double bond of the vinyl ether can participate in cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions) with electron-deficient dienes, to construct more complex polycyclic systems.

Potential Applications in Drug Discovery and Medicinal Chemistry

Given the pharmacological importance of the pyridazine scaffold, 3-Chloro-6-(1-ethoxyvinyl)pyridazine represents a valuable starting material for the synthesis of novel therapeutic agents.[1][2][16] By leveraging the cross-coupling reactions at the chloro position and subsequent manipulation of the vinyl ether, a diverse library of compounds can be generated for screening against various biological targets.

Table 2: Potential Therapeutic Areas for Pyridazine Derivatives

| Therapeutic Area | Rationale |

| Oncology | Many kinase inhibitors incorporate the aminopyridazine motif. |

| Anti-inflammatory | Pyridazine derivatives have been shown to modulate inflammatory pathways.[4] |

| Antihypertensive | Certain pyridazine-based compounds exhibit vasodilator activity. |

| Antimicrobial | The pyridazine scaffold is found in compounds with antibacterial and antifungal properties.[1] |

Conclusion

3-Chloro-6-(1-ethoxyvinyl)pyridazine, while not extensively documented, stands out as a high-potential building block for synthetic and medicinal chemistry. Its dual functionality allows for a modular and convergent approach to the synthesis of complex molecules. The plausible synthetic routes and the expected reactivity outlined in this guide provide a solid foundation for researchers to explore the utility of this compound in their respective fields. The continued exploration of such versatile intermediates is crucial for the advancement of drug discovery and materials science.

References

-

Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Scheme 8. Synthesis of 3-chloro-6,8-dibromopyridopyridazine. (n.d.). ResearchGate. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (n.d.). Google Patents.

-

Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines. (2005). YAKHAK HOEJI. Retrieved from [Link]

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

3-Chloro-6-(1-ethoxyvinyl)pyridazine. (n.d.). Lead Sciences. Retrieved from [Link]

-

Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (n.d.). MSU Chemistry. Retrieved from [Link]

-

Wittig reaction. (n.d.). Wikipedia. Retrieved from [Link]

- WO2007026623A1 - Process for producing 3-amino-6-chloropyridazine. (n.d.). Google Patents.

-

The Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]

- CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. (n.d.). Google Patents.

- A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (2021). Research Journal of Pharmacy and Technology.

-

Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction. (n.d.). RSC Publishing. Retrieved from [Link]

- Recent advances in pyridazine chemistry. (2025).

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. (2025). PubMed.

- US6547917B1 - Activator for cyanoacrylate adhesives. (n.d.). Google Patents.

- Product Class 8: Pyridazines. (n.d.). Science of Synthesis.

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

- 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. (n.d.). NIH.

- EP2104721B1 - High strength epoxy adhesive and use thereof. (n.d.). Google Patents.

- 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. (n.d.). PubMed Central.

- 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. (n.d.). PMC - NIH.

- US10266708B2 - Precursor compounds for molecular coatings. (n.d.). Google Patents.

- US5373041A - Hot melt pressure sensitive adhesives. (n.d.). Google Patents.

- US20220127491A1 - Coating compositions. (n.d.). Google Patents.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. Stille Coupling | NROChemistry [nrochemistry.com]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]

- 14. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 15. Synthesis of E- and Z-vinyl ethers by the Horner–Wittig reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-(1-ethoxyvinyl)pyridazine, with the chemical formula C₈H₉ClN₂O and a molecular weight of 184.62 g/mol , is a substituted pyridazine derivative. The pyridazine core is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. The presence of a chloro group and an ethoxyvinyl substituent on the pyridazine ring suggests its potential as a versatile intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for guiding its use in further chemical transformations.

This technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Chloro-6-(1-ethoxyvinyl)pyridazine, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is generated from computational prediction tools and is intended to serve as a reference for researchers working with this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in deuterated chloroform (CDCl₃) is expected to show distinct signals corresponding to the protons of the pyridazine ring, the vinyl group, and the ethoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 3-Chloro-6-(1-ethoxyvinyl)pyridazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | H-4 |

| ~7.55 | d | 1H | H-5 |

| ~5.20 | d | 1H | H-vinyl (geminal) |

| ~4.60 | d | 1H | H-vinyl (geminal) |

| ~4.10 | q | 2H | -OCH₂CH₃ |

| ~1.45 | t | 3H | -OCH₂CH₃ |

Predicted using online NMR prediction tools. Actual values may vary.

Interpretation of the ¹H NMR Spectrum:

-

Pyridazine Ring Protons (H-4 and H-5): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region of the spectrum, typically between 7.5 and 8.0 ppm. The downfield shift is attributed to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms. The coupling between these two protons (³JHH) would likely be in the range of 8-9 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.

-

Vinyl Protons: The two geminal protons on the terminal carbon of the vinyl group are diastereotopic and are therefore expected to have different chemical shifts. They will likely appear as two distinct doublets, each integrating to one proton. The geminal coupling constant (²JHH) between these protons is typically small, around 1-3 Hz.

-

Ethoxy Group Protons: The methylene protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet due to coupling with the methylene protons. The characteristic integration ratio of 2:3 for the quartet and triplet, respectively, is a key identifier for an ethoxy group.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine will show distinct signals for each of the eight carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Chloro-6-(1-ethoxyvinyl)pyridazine

| Chemical Shift (δ, ppm) | Assignment |

| ~158 | C-6 |

| ~155 | C-3 |

| ~150 | C-vinyl (quaternary) |

| ~128 | C-4 |

| ~125 | C-5 |

| ~95 | C-vinyl (terminal) |

| ~65 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Predicted using online NMR prediction tools. Actual values may vary.

Interpretation of the ¹³C NMR Spectrum:

-

Pyridazine Ring Carbons: The carbon atoms of the pyridazine ring are expected to resonate in the downfield region of the spectrum. The carbons directly attached to the nitrogen atoms and the chlorine atom (C-3 and C-6) will be the most deshielded.

-

Vinyl Group Carbons: The quaternary carbon of the vinyl group will appear at a lower field compared to the terminal methylene carbon.

-

Ethoxy Group Carbons: The methylene carbon of the ethoxy group will be deshielded by the adjacent oxygen atom, while the methyl carbon will appear in the upfield region of the spectrum.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine will exhibit characteristic absorption bands for the C-Cl, C=C, C=N, and C-O functional groups.

Table 3: Predicted IR Absorption Frequencies for 3-Chloro-6-(1-ethoxyvinyl)pyridazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch |

| ~1620 | Medium | C=C stretch (vinyl) |

| ~1580 | Medium | C=N stretch (pyridazine) |

| ~1250 | Strong | C-O stretch (ether) |

| ~800 | Strong | C-Cl stretch |

Predicted using online IR prediction tools. Actual values may vary.

Interpretation of the IR Spectrum:

-

C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons on the pyridazine ring and the aliphatic protons of the ethoxy group.

-

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bond of the vinyl group and the carbon-nitrogen double bonds within the pyridazine ring are expected in the 1620-1580 cm⁻¹ region.

-

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ethoxy group is anticipated around 1250 cm⁻¹.

-

C-Cl Stretching: The presence of the chloro substituent will be indicated by a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Chloro-6-(1-ethoxyvinyl)pyridazine, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight.

Table 4: Predicted Key Mass Spectrometry Fragments for 3-Chloro-6-(1-ethoxyvinyl)pyridazine

| m/z | Interpretation |

| 184/186 | [M]⁺, Molecular ion peak (with ³⁵Cl/³⁷Cl isotope pattern) |

| 155/157 | [M - C₂H₅]⁺ |

| 149 | [M - Cl]⁺ |

| 113 | [M - C₂H₅O - C₂H₂]⁺ |

Predicted based on common fragmentation pathways.

Interpretation of the Mass Spectrum:

-

Molecular Ion Peak: The most important feature will be the molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will appear as a doublet with a characteristic intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes, at m/z 184 and 186, respectively.

-

Fragmentation Pattern: The molecule is expected to undergo fragmentation through various pathways, including the loss of the ethyl group, the chlorine atom, and cleavage of the ethoxyvinyl side chain. The observation of these fragment ions would further support the proposed structure.

Experimental Protocols

Hypothetical ¹H NMR Data Acquisition:

A detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz NMR Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16 (can be increased for dilute samples).

-

Receiver Gain (RG): Set automatically or adjusted manually to avoid signal clipping.

-

Acquisition Time (AQ): Approximately 3-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): Approximately 16 ppm (centered around 5 ppm).

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

Analyze the multiplicities and coupling constants of the signals.

-

Structural Confirmation and Visualization

The combination of the predicted spectroscopic data provides strong evidence for the structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine. The ¹H and ¹³C NMR spectra establish the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. The mass spectrum provides the molecular weight and information about the elemental composition, particularly the presence of chlorine.

Molecular Structure

Caption: Molecular structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

Key HMBC Correlations

Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. Predicted key HMBC correlations for 3-Chloro-6-(1-ethoxyvinyl)pyridazine would be crucial for confirming the connectivity between the pyridazine ring and the ethoxyvinyl substituent.

An In-depth Technical Guide to the Spectroscopic Analysis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-chloro-6-(1-ethoxyvinyl)pyridazine, a heterocyclic compound of interest in synthetic and medicinal chemistry. The pyridazine core is a significant scaffold in drug discovery, and its derivatives often exhibit a wide range of biological activities.[1] Robust and unequivocal analytical characterization is therefore paramount. This document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of this specific molecule. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and workflow integration for confident structural verification.

Introduction to 3-Chloro-6-(1-ethoxyvinyl)pyridazine

The compound 3-chloro-6-(1-ethoxyvinyl)pyridazine (Figure 1) is a substituted pyridazine featuring two key functionalities: a chloro substituent and an ethoxyvinyl group. The pyridazine ring itself is an electron-deficient heterocycle, which influences the chemical environment of its constituent atoms and substituents.[1] The chloro group acts as an electron-withdrawing group, while the ethoxyvinyl group, a vinyl ether, can participate in various chemical transformations, making it a valuable synthetic intermediate.

Given its molecular formula, C₈H₉ClN₂O, and a molecular weight of 184.62 g/mol , a multi-technique analytical approach is required for unambiguous characterization.[2][3][4] This guide focuses on the two most powerful techniques for this purpose: NMR spectroscopy, for mapping the carbon-hydrogen framework, and mass spectrometry, for determining the molecular weight and fragmentation patterns.

Figure 1: Chemical Structure of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Molecular Formula: C₈H₉ClN₂O[2][3][4]

Molecular Weight: 184.62 g/mol [2][3][4]Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 3-chloro-6-(1-ethoxyvinyl)pyridazine, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Expertise in Action: Causality Behind Experimental Choices

-

Solvent Selection: A deuterated solvent that fully dissolves the sample without reacting with it is critical. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. For compounds with lower solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its signals are more complex and it is hygroscopic.[5]

-

Internal Standard: Tetramethylsilane (TMS) is universally used as the internal standard (0 ppm) for both ¹H and ¹³C NMR. Its single, sharp resonance is upfield from most organic signals, preventing interference.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for ¹H) is advantageous.[6] It increases chemical shift dispersion, spreading out the signals and simplifying the interpretation of complex spin-spin coupling patterns, which are expected for the pyridazine and vinyl protons.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-chloro-6-(1-ethoxyvinyl)pyridazine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.[5]

-

Tube Insertion: Transfer the solution to a clean, standard 5 mm NMR tube.

-

Instrument Setup: Place the tube in the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to optimize homogeneity for the specific sample.

-

¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

Predicted ¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is predicted to show four distinct sets of signals corresponding to the pyridazine ring protons and the ethoxyvinyl group protons. The electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom will cause the ring protons to appear at a lower field (higher ppm).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Pyridazine H-4/H-5 | ~7.5 - 8.0 | Doublet (d) | J ≈ 9.0 (vicinal) | 1H |

| Pyridazine H-5/H-4 | ~7.5 - 8.0 | Doublet (d) | J ≈ 9.0 (vicinal) | 1H |

| Vinyl (=CH₂) | ~4.5 - 5.5 | Two Doublets (d) | Jgem ≈ 1-3 (geminal) | 2H (1H each) |

| Methylene (-O-CH₂-) | ~3.8 - 4.2 | Quartet (q) | J ≈ 7.0 (vicinal) | 2H |

| Methyl (-CH₃) | ~1.3 - 1.5 | Triplet (t) | J ≈ 7.0 (vicinal) | 3H |

Causality Note: The two protons on the terminal vinyl carbon (=CH₂) are diastereotopic and will appear as two distinct signals, each a doublet due to geminal coupling. The pyridazine protons form an AX spin system, appearing as two doublets with a characteristic large vicinal coupling constant.[7]

Predicted ¹³C NMR Spectral Data & Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the eight unique carbon environments in the molecule. The chemical shifts are influenced by hybridization and proximity to electronegative atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyridazine C-3 (C-Cl) | ~155 - 160 | Attached to electronegative Cl and N. |

| Pyridazine C-6 (C-vinyl) | ~150 - 155 | Attached to N and sp² vinyl carbon. |

| Vinyl C-α (-O-C=) | ~158 - 165 | sp² carbon attached to oxygen (deshielded). |

| Pyridazine C-4 / C-5 | ~125 - 135 | Aromatic sp² carbons.[6][8] |

| Vinyl C-β (=CH₂) | ~90 - 100 | sp² carbon shielded by resonance from oxygen. |

| Methylene (-O-CH₂) | ~60 - 70 | sp³ carbon attached to electronegative oxygen.[9] |

| Methyl (-CH₃) | ~14 - 16 | Standard sp³ alkyl carbon. |

Trustworthiness Note: Advanced 2D NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to definitively correlate each proton signal to its directly attached carbon and to carbons two or three bonds away, respectively. This provides an irrefutable, self-validating system for structural assignment.[8][10]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a "soft" ionization technique well-suited for this molecule, as it typically produces a protonated molecular ion [M+H]⁺ with minimal fragmentation, confirming the molecular weight.[11]

Expertise in Action: Causality Behind Experimental Choices

-

Ionization Technique: ESI is preferred over harsher methods like Electron Ionization (EI) to preserve the molecular ion.[11] Since the pyridazine nitrogens are basic, the molecule will readily accept a proton in the ESI source to form a strong [M+H]⁺ signal.

-

Tandem MS (MS/MS): To gain structural information, Collision-Induced Dissociation (CID) is performed on the isolated [M+H]⁺ ion.[11] The collision energy is a critical parameter; it must be optimized to induce informative fragmentation without completely shattering the molecule.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

-

MS/MS Acquisition: Isolate the [M+H]⁺ ion in the mass spectrometer and subject it to CID. Acquire the resulting product ion spectrum.

Predicted Mass Spectrum & Fragmentation Analysis

-

Molecular Ion Peak: The most crucial feature will be the isotopic pattern for the protonated molecular ion, [C₈H₉ClN₂O + H]⁺. Due to the natural abundance of chlorine isotopes (~75% ³⁵Cl and ~25% ³⁷Cl), two peaks will be observed:

-

Predicted Fragmentation Pathway: The fragmentation of the [M+H]⁺ ion will likely proceed through the loss of stable neutral molecules. The diagram below illustrates a plausible pathway.

Caption: Predicted ESI-MS/MS fragmentation pathway.

| Ion (m/z) | Proposed Structure / Loss | Rationale |

| 185 / 187 | [C₈H₁₀ClN₂O]⁺ | Protonated molecular ion [M+H]⁺ with ³⁵Cl/³⁷Cl isotopic pattern. |

| 157 / 159 | [C₆H₆ClN₂O]⁺ | Loss of a neutral ethylene molecule from the ethoxy group. |

| 139 / 141 | [C₆H₄ClN₂]⁺ | Loss of a neutral ethanol molecule, a common pathway for ethoxy groups. |

| 150 | [C₈H₁₀N₂O]⁺ | Loss of a chlorine radical (less common in ESI but possible at higher energies). |

Integrated Analytical Workflow

A robust characterization relies on the synergy between NMR and MS. The workflow diagram below illustrates the logical process for achieving unambiguous structural confirmation.

Caption: Integrated workflow for spectroscopic analysis.

Conclusion

The structural characterization of 3-chloro-6-(1-ethoxyvinyl)pyridazine is efficiently and reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution ESI-MS confirms the elemental composition and molecular weight, with the characteristic 3:1 isotopic pattern providing definitive evidence of the chlorine atom. Tandem mass spectrometry further corroborates the structure by revealing logical fragmentation pathways. This integrated, multi-technique approach represents a self-validating system that ensures the highest level of scientific integrity for researchers in synthetic chemistry and drug development.

References

-

Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

-

Ferreira, V. F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

University of Wisconsin. (n.d.). Ethyl vinyl ether NMR spectrum. Organic Chemistry. [Link]

-

Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine. Product Page. [Link]

-

Doc Brown's Chemistry. (2025). Mass spectrum of chlorobenzene. Advanced Organic Chemistry Revision Notes. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

-

Chemistry LibreTexts. (2024). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Indira Gandhi National Open University. [Link]

- Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972–977.

- Ferreira, V. F., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42.

- Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.

- University of Wisconsin-Madison. (n.d.). Ethyl vinyl ether. NMR Spectra.

- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Phenyl Vinyl Ether. BenchChem Technical Guides.

- Lead Sciences. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

- ChemicalBook. (n.d.). 3-chloro-6-(1-ethoxyethenyl)Pyridazine.

- Achmem. (n.d.). 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

-

YouTube. (2020). Mass Spectrometry A-Level Fragmentation part 2. Beauchamp Chemistry. [Link]

-

Frontiers. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry. [Link]

-

Gunda, P., & Mach, R. H. (2020). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 12(1), 69-91. [Link]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]

- 3. achmem.com [achmem.com]

- 4. 3-chloro-6-(1-ethoxyethenyl)Pyridazine | 479628-47-2 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iq.usp.br [iq.usp.br]

- 10. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 13. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity of the Vinyl Group in 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Introduction

The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in designing novel therapeutic agents.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate pharmacokinetic profiles have established its importance in drug discovery.[2] This guide focuses on a particularly versatile building block, 3-Chloro-6-(1-ethoxyvinyl)pyridazine , a molecule offering two distinct and orthogonally reactive sites: a chloro-substituent amenable to a variety of cross-coupling reactions and a masked acetyl group in the form of a 1-ethoxyvinyl moiety.

This dual functionality makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors where the pyridazine core can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[3] This guide provides a comprehensive exploration of the reactivity of the 1-ethoxyvinyl group, detailing its synthesis, key transformations, and strategic application in the synthesis of medicinally relevant compounds.

Synthesis of the 3-Chloro-6-(1-ethoxyvinyl)pyridazine Scaffold

The primary route for the synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine involves a palladium-catalyzed Stille cross-coupling reaction. This method provides a reliable and efficient means of introducing the 1-ethoxyvinyl group onto the pyridazine core.

Synthetic Pathway: Stille Cross-Coupling

The synthesis commences with the readily available 3,6-dichloropyridazine. One of the chloro groups is selectively coupled with (1-ethoxyvinyl)tributylstannane in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. The Stille reaction is well-suited for this transformation due to the stability of organotin reagents and the mild reaction conditions.[4]

Caption: Synthesis of the target compound via Stille coupling.

Experimental Protocol: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

-

Reaction Setup : To an oven-dried Schlenk flask, add 3,6-dichloropyridazine (1.0 equiv.), (1-ethoxyvinyl)tributylstannane (1.1 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

-

Inert Atmosphere : Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition : Add anhydrous, degassed toluene via syringe.

-

Reaction : Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

Key Reactivity of the 1-Ethoxyvinyl Group

The 1-ethoxyvinyl group serves as a versatile synthetic handle, primarily functioning as a masked acetyl group. Its reactivity can be broadly categorized into two main transformations: hydrolysis to the corresponding ketone and participation in palladium-catalyzed cross-coupling reactions.

Hydrolysis to 6-Acetyl-3-chloropyridazine

The most fundamental transformation of the 1-ethoxyvinyl group is its acid-catalyzed hydrolysis to the corresponding acetyl group. This reaction is typically high-yielding and provides access to 6-acetyl-3-chloropyridazine, a valuable intermediate for further functionalization, particularly in the synthesis of kinase inhibitors.

Caption: Hydrolysis of the 1-ethoxyvinyl group.

Experimental Protocol: Hydrolysis to 6-Acetyl-3-chloropyridazine

-

Reaction Setup : Dissolve 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water.

-

Acid Addition : Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl).

-

Reaction : Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up : Once the starting material is consumed, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-acetyl-3-chloropyridazine, which can often be used without further purification.

Participation in Palladium-Catalyzed Cross-Coupling Reactions

The vinyl ether functionality can also participate directly in certain palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. In this context, the 1-ethoxyvinyl group can act as an electron-rich olefin.[5]

Heck Reaction

The Heck reaction allows for the formation of a carbon-carbon bond between the vinyl group and an aryl or vinyl halide.[6] This provides a direct method for the synthesis of more complex, substituted pyridazines.

Caption: Heck reaction involving the 1-ethoxyvinyl group.

Reactivity of the C-Cl Bond: A Gateway to Molecular Diversity

The chloro-substituent at the 3-position of the pyridazine ring is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-chlorine bond.[2]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the chloropyridazine with a variety of aryl or heteroaryl boronic acids.[2][7] This reaction is widely used in medicinal chemistry due to its broad functional group tolerance and generally high yields.[3]

| Entry | Arylboronic Acid | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene/Ethanol | 110 | 16 | 85[2] |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 92[2] |

| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 18 | 90[2] |

| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | DME/Ethanol | 80 | 48 | 75[7] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup : In a Schlenk flask, combine 3-Chloro-6-(1-ethoxyvinyl)pyridazine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos). Add the degassed solvent (e.g., toluene) via syringe.

-

Reaction : Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Synergistic Reactivity in Drug Discovery: Synthesis of Kinase Inhibitors

The true synthetic power of 3-Chloro-6-(1-ethoxyvinyl)pyridazine lies in the sequential manipulation of its two reactive centers. A common and highly effective strategy involves an initial cross-coupling reaction at the C-3 position, followed by hydrolysis of the 1-ethoxyvinyl group to unveil the acetyl functionality. This approach provides a streamlined route to 3-aryl-6-acetylpyridazines, which are key precursors for a variety of kinase inhibitors.[8]

Sources

- 1. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and analgesic effects of 3-substituted 4,6-diarylpyridazine derivatives of the arylpiperazine class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine under acidic or basic conditions

An In-depth Technical Guide to the Chemical Stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine under both acidic and basic conditions. This molecule is a key heterocyclic building block in pharmaceutical and agrochemical research, making a thorough understanding of its degradation pathways critical for reaction planning, purification, and storage. Our analysis, grounded in established chemical principles and supported by authoritative literature, reveals two distinct and predictable degradation pathways. Under acidic conditions, the molecule is highly susceptible to hydrolysis of the ethoxyvinyl group to yield 3-acetyl-6-chloropyridazine. Conversely, under basic conditions, the primary route of degradation is anticipated to be nucleophilic aromatic substitution of the chloro group, leading to the formation of 6-(1-ethoxyvinyl)pyridazin-3(2H)-one. This guide details the underlying mechanisms, provides validated experimental protocols for stability assessment, and offers practical recommendations for professionals working with this versatile reagent.

Introduction and Molecular Context

3-Chloro-6-(1-ethoxyvinyl)pyridazine (CAS No: 479628-47-2) is a bifunctional reagent that merges the chemical reactivity of a vinyl ether with the structural and electronic properties of a chloropyridazine core.[1][2] The pyridazine ring, an electron-deficient diazine, is a prevalent scaffold in medicinal chemistry, valued for its ability to engage in hydrogen bonding and modulate physicochemical properties.[3][4][5] The chloro and ethoxyvinyl substituents serve as versatile synthetic handles for further molecular elaboration. However, these same functional groups are the primary determinants of the molecule's inherent instability under specific pH conditions. An understanding of these liabilities is paramount for researchers in drug development to ensure the integrity of starting materials, intermediates, and final products, thereby preventing costly downstream failures in synthesis and screening.

Molecular Structure:

-

Formula: C₈H₉ClN₂O[1]

-

Molecular Weight: 184.62 g/mol

-

Core Functional Groups:

-

Pyridazine Ring: An electron-deficient aromatic heterocycle.

-

Chloro Group: Positioned at C3, it is susceptible to nucleophilic substitution.

-

Ethoxyvinyl Group: A vinyl ether, known for its sensitivity to acid.

-

Stability Under Acidic Conditions: A Facile Hydrolysis

The most significant liability of 3-Chloro-6-(1-ethoxyvinyl)pyridazine is the acid-catalyzed hydrolysis of its ethoxyvinyl moiety. Vinyl ethers are well-documented to be unstable in the presence of even catalytic amounts of acid, readily converting to a corresponding ketone or aldehyde.[6]

Predicted Degradation Mechanism

The hydrolysis proceeds via a well-established mechanism involving rate-determining protonation of the vinyl group's β-carbon.[7][8] This generates a resonance-stabilized oxocarbenium ion intermediate. Subsequent attack by water and loss of ethanol yields the final ketone product.

-

Protonation: The reaction is initiated by the protonation of the β-carbon of the vinyl double bond by a hydronium ion (H₃O⁺) or other general acid catalyst (HA).[9][10] This step is typically the rate-determining step.

-

Formation of Oxocarbenium Ion: This protonation forms a highly stabilized carbocation intermediate, with the positive charge delocalized onto the adjacent oxygen atom.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion to form a hemiacetal intermediate.

-

Deprotonation and Elimination: The hemiacetal rapidly eliminates ethanol to furnish the more stable ketone, 3-acetyl-6-chloropyridazine, and regenerates the acid catalyst.

The electron-withdrawing nature of the 3-chloro-6-pyridazinyl substituent is expected to destabilize the carbocation intermediate, thereby reducing the rate of hydrolysis compared to simple alkyl vinyl ethers.[7] Nonetheless, this pathway remains the principal degradation route under acidic conditions.

Visualization of Acidic Degradation Pathway

Sources

- 1. 3-Chloro-6-(1-ethoxyvinyl)pyridazine - Lead Sciences [lead-sciences.com]

- 2. achmem.com [achmem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blumberginstitute.org [blumberginstitute.org]

- 5. ijcrt.org [ijcrt.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

The Strategic Application of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in Modern Medicinal Chemistry: A Technical Guide

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2] This technical guide delves into the synthetic versatility and strategic importance of a key building block: 3-Chloro-6-(1-ethoxyvinyl)pyridazine . This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of its synthesis, reactivity in pivotal cross-coupling reactions, and its transformation into valuable intermediates for drug discovery programs. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to empower chemists to leverage the full potential of this versatile reagent.

Introduction: The Pyridazine Scaffold and the Unique Role of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective properties.[3][4] The inherent asymmetry and rich electronic nature of the pyridazine ring offer a unique three-dimensional space for molecular interactions with biological targets. 3-Chloro-6-(1-ethoxyvinyl)pyridazine emerges as a particularly strategic starting material due to its orthogonal reactivity. The chloro substituent at the 3-position serves as a robust handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.[5] Concurrently, the 1-ethoxyvinyl group at the 6-position is a masked acetyl group, which can be readily unmasked under mild acidic conditions. This latent functionality provides a secondary point for diversification or for creating key pharmacophoric elements.

Synthesis of the Core Scaffold: 3-Chloro-6-(1-ethoxyvinyl)pyridazine

The most direct and efficient route to 3-Chloro-6-(1-ethoxyvinyl)pyridazine is through a Stille cross-coupling reaction. This method offers high yields and functional group tolerance. The starting materials, 3,6-dichloropyridazine and tributyl(1-ethoxyvinyl)tin, are commercially available.

Diagram: Synthesis of 3-Chloro-6-(1-ethoxyvinyl)pyridazine

Caption: Stille coupling for the synthesis of the target compound.

Experimental Protocol: Synthesis via Stille Coupling

Materials:

-

3,6-Dichloropyridazine

-

Tributyl(1-ethoxyvinyl)tin[6]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,6-dichloropyridazine (1.0 equiv).

-

Add anhydrous toluene to dissolve the starting material.

-

To this solution, add tributyl(1-ethoxyvinyl)tin (1.1 equiv).

-

Degas the reaction mixture by bubbling nitrogen through the solution for 20-30 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford 3-Chloro-6-(1-ethoxyvinyl)pyridazine.

Palladium-Catalyzed Cross-Coupling Reactions: Diversification at the C3-Position

The chloro substituent at the 3-position of the pyridazine ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful platform for introducing molecular diversity. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyridazine core and various aryl or heteroaryl boronic acids. For an electron-deficient substrate like 3-Chloro-6-(1-ethoxyvinyl)pyridazine, a catalyst system with an electron-rich and bulky phosphine ligand is often required to facilitate the oxidative addition step.

Diagram: Suzuki-Miyaura Coupling Workflow

Sources

- 1. sarpublication.com [sarpublication.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRIBUTYL(1-ETHOXYVINYL)TIN | 97674-02-7 [chemicalbook.com]

The Strategic Utility of 3-Chloro-6-(1-ethoxyvinyl)pyridazine in Modern Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular architectures with tailored biological and material properties is a central theme in contemporary chemical science. Within this pursuit, the design and utilization of versatile building blocks are of paramount importance. This technical guide delves into the synthesis and synthetic applications of 3-chloro-6-(1-ethoxyvinyl)pyridazine, a highly functionalized precursor poised for the efficient construction of diverse and complex heterocyclic frameworks. We will explore its strategic synthesis via palladium-catalyzed cross-coupling reactions and illuminate its potential in key transformations such as inverse-electron-demand Diels-Alder (IEDDA) reactions and further cross-coupling methodologies. This guide aims to provide both a conceptual framework and practical insights for researchers seeking to leverage this promising precursor in their synthetic endeavors, particularly in the fields of medicinal chemistry and materials science.

Introduction: The Pyridazine Core and the Promise of a Multifunctional Precursor

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent physicochemical properties, including its dipole moment and hydrogen bonding capabilities, make it an attractive isostere for other aromatic systems in drug design.[2] The strategic functionalization of the pyridazine ring opens avenues to a vast chemical space of novel compounds with diverse biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

The subject of this guide, 3-chloro-6-(1-ethoxyvinyl)pyridazine, is a bespoke precursor designed for multifaceted synthetic utility. It features three key functional handles:

-

The Chloro Substituent: A versatile leaving group for nucleophilic aromatic substitution (SNAr) and a reactive site for a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck couplings.[5][6][7]

-

The 1-Ethoxyvinyl Group: An electron-rich alkene that can act as a potent dienophile in cycloaddition reactions, particularly the inverse-electron-demand Diels-Alder (IEDDA) reaction.[4][5] It also serves as a masked acetyl group, which can be unmasked under acidic conditions.

-

The Pyridazine Ring: An electron-deficient diene system, predisposing the molecule to participate in IEDDA reactions.

This unique combination of functionalities in a single molecule provides a powerful platform for the rapid assembly of complex, fused heterocyclic systems.

Synthesis of the Precursor: 3-Chloro-6-(1-ethoxyvinyl)pyridazine

The most direct and efficient route to 3-chloro-6-(1-ethoxyvinyl)pyridazine is through a palladium-catalyzed cross-coupling reaction. The Stille coupling, which involves the reaction of an organostannane with an organic halide, is a particularly well-suited method for this transformation.[8] The readily available 3,6-dichloropyridazine serves as the starting material.

Figure 1: Proposed synthesis of 3-chloro-6-(1-ethoxyvinyl)pyridazine.

Causality Behind Experimental Choices in Stille Coupling

The choice of the Stille coupling is predicated on several factors. Organostannanes are generally stable to air and moisture, making them easier to handle compared to other organometallic reagents.[8] The reaction typically proceeds under neutral or mildly basic conditions, which is advantageous for preserving the sensitive ethoxyvinyl group. The use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is standard for Stille reactions and is effective in the oxidative addition to the C-Cl bond of the electron-deficient pyridazine ring. The higher reactivity of one chlorine atom over the other in 3,6-dichloropyridazine allows for selective mono-substitution under carefully controlled conditions.

Detailed Experimental Protocol: Stille Coupling for Precursor Synthesis

Materials:

-

3,6-Dichloropyridazine

-

(1-Ethoxyvinyl)tributylstannane

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous Toluene

-

Standard Schlenk line and glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,6-dichloropyridazine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous, degassed toluene via syringe.

-

To the stirred solution, add (1-ethoxyvinyl)tributylstannane (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-chloro-6-(1-ethoxyvinyl)pyridazine.

Trustworthiness of the Protocol: This protocol is based on well-established Stille coupling procedures.[9][10] The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The stoichiometry of the reagents should be carefully controlled to favor mono-substitution. The KF wash is a standard and effective method for the removal of toxic tin residues.

| Reactant/Reagent | Molar Ratio | Purpose |

| 3,6-Dichloropyridazine | 1.0 | Starting material |

| (1-Ethoxyvinyl)tributylstannane | 1.1 | Vinyl group donor |

| Pd(PPh₃)₄ | 0.05 | Catalyst |

| Toluene | - | Solvent |

Table 1: Stoichiometry for the synthesis of the precursor.

Reactivity and Applications in Heterocyclic Synthesis

The synthetic power of 3-chloro-6-(1-ethoxyvinyl)pyridazine lies in its ability to participate in a variety of transformations to construct fused heterocyclic systems.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The IEDDA reaction is a powerful tool for the synthesis of six-membered heterocycles.[5][6] In this reaction, an electron-rich dienophile reacts with an electron-poor diene. The pyridazine ring itself is electron-deficient and can act as a diene. The 1-ethoxyvinyl substituent is an excellent electron-rich dienophile. This intramolecular arrangement sets the stage for a facile IEDDA reaction upon activation or with a suitable reaction partner.

A key application is the reaction with electron-deficient partners, such as tetrazines, to form new pyridazine-containing scaffolds.[5]

Figure 2: Proposed IEDDA reaction of the precursor with a tetrazine.

Mechanistic Insight: The reaction proceeds via a concerted [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich 1-ethoxyvinyl group (dienophile). The resulting bicyclic intermediate is unstable and rapidly undergoes a retro-Diels-Alder reaction, extruding nitrogen gas (N₂) and eliminating ethanol (EtOH) to afford the aromatized, fused pyridazine product.[4]